Quinine hydrobromide (CAS 14358-44-2) is a highly soluble, monovalent halide salt of the naturally occurring Cinchona alkaloid, quinine [1]. While the quinine core is universally recognized for its historical use as an antimalarial agent, a bittering compound, and a chiral resolving agent, the specific procurement of the hydrobromide salt is driven by its distinct physicochemical profile. Compared to the free base or the ubiquitous sulfate salt, quinine hydrobromide offers vastly superior aqueous solubility, altered crystallization kinetics, and unique optical properties due to the presence of the bromide counterion [1]. These attributes make it a specialized precursor for high-concentration liquid formulations, a tailored resolving agent for difficult racemic separations, and a preferred reagent in analytical workflows where the native fluorescence of quinine must be actively suppressed.
Procuring quinine sulfate as a generic substitute for quinine hydrobromide frequently leads to formulation failures and analytical interference [1]. The most critical divergence is aqueous solubility: quinine sulfate is only slightly soluble in water (approximately 1.2 g/L at 25 °C), which severely limits its use in room-temperature liquid-phase synthesis or concentrated stock solutions without the addition of organic co-solvents or strong acids [2]. Furthermore, quinine sulfate exhibits intense native fluorescence under UV excitation, which acts as a severe background interferent in optical screening assays [1]. In contrast, the bromide ion in quinine hydrobromide actively quenches this fluorescence and provides a completely different solubility phase boundary for diastereomeric salt formation, meaning that substituting the sulfate form will fundamentally alter crystallization yields and optical assay baselines [2].
The most significant procurement differentiator for quinine hydrobromide is its enhanced solubility profile. Quinine sulfate is notoriously difficult to dissolve in neutral water, capping at approximately 1.2 g/L at standard temperature [1]. Quinine hydrobromide overcomes this bottleneck, achieving an aqueous solubility of approximately 25 g/L [1]. This nearly 20-fold increase allows chemists and formulators to prepare highly concentrated aqueous solutions without requiring elevated temperatures, strong acidification, or the introduction of organic co-solvents that could destabilize downstream biological or synthetic targets.
| Evidence Dimension | Aqueous Solubility at 25 °C |
| Target Compound Data | ~25.0 g/L (Quinine hydrobromide) |
| Comparator Or Baseline | ~1.2 g/L (Quinine sulfate) |
| Quantified Difference | Approx. 20-fold higher aqueous solubility |
| Conditions | Neutral deionized water at 25 °C |
Eliminates the need for heating or organic co-solvents when preparing concentrated aqueous reagents or liquid formulations.
Quinine sulfate is a standard reference material for quantum yield due to its intense blue fluorescence, which is highly problematic when the quinine moiety is used as a reagent in fluorometric screening assays [1]. Quinine hydrobromide provides a structural solution to this issue: the heavy bromide counterion acts as an effective collisional quencher, drastically reducing the native fluorescence of the alkaloid core [1]. This photophysical differentiation ensures that the compound can be utilized in complex optical matrices without overwhelming the detector or masking the emission of target fluorophores.
| Evidence Dimension | Background Fluorescence Emission |
| Target Compound Data | Strongly quenched emission (via heavy-atom effect) |
| Comparator Or Baseline | Intense blue emission (Quinine sulfate) |
| Quantified Difference | Significant reduction in native quantum yield |
| Conditions | Aqueous solution under UV excitation |
Prevents false positives and signal masking in fluorometric assays where quinine is present as a resolving agent or biological inhibitor.
In the resolution of racemic acids, the choice of the alkaloid counterion dictates the lattice energy and solubility of the resulting diastereomeric salts. The bulky, divalent sulfate ion in quinine sulfate often yields poorly crystalline or overly soluble complexes with certain substrates [1]. The monovalent bromide ion in quinine hydrobromide alters the hydrogen and halogen bonding networks within the crystal lattice, shifting the solubility phase boundaries [1]. This allows for the successful fractional crystallization and higher enantiomeric excess (ee) of acidic substrates that fail to resolve cleanly with the standard sulfate salt.
| Evidence Dimension | Diastereomeric Salt Solubility Profile |
| Target Compound Data | Monovalent bromide-mediated lattice formation |
| Comparator Or Baseline | Divalent sulfate-mediated lattice (Quinine sulfate) |
| Quantified Difference | Distinct crystallization kinetics and altered phase boundaries |
| Conditions | Fractional crystallization of racemic acids in polar solvents |
Provides a critical alternative resolving agent for asymmetric synthesis when standard quinine sulfate fails to achieve required enantiomeric purity.
Due to its 20-fold higher aqueous solubility compared to the sulfate salt, quinine hydrobromide is the optimal choice for continuous flow chemistry and liquid dosing systems. It allows for the preparation of concentrated stock solutions (up to ~25 g/L) at room temperature without the risk of line-clogging precipitation or the need for undesirable organic co-solvents [1].
In biological or chemical assays where quinine is required as an ion channel inhibitor or structural probe, its native fluorescence can interfere with optical readouts. Quinine hydrobromide is specifically selected for these workflows because the bromide ion quenches the alkaloid's fluorescence, significantly lowering background noise and improving assay signal-to-noise ratios [2].
When standard quinine sulfate or free base fails to yield high enantiomeric excess during the resolution of racemic carboxylic acids, quinine hydrobromide serves as a primary alternative. The distinct packing arrangements and solubility profiles induced by the bromide counterion enable the successful fractional crystallization of otherwise intractable diastereomeric mixtures [3].